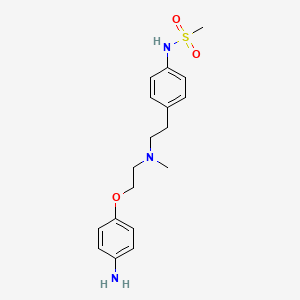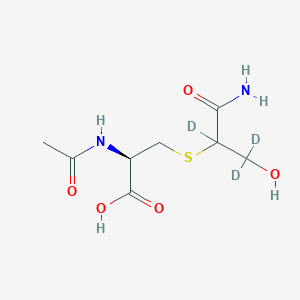
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is a complex organic compound with a unique structure. It contains an acetamido group, an amino group, and a sulfanylpropanoic acid backbone. The presence of trideuterio and hydroxy groups adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves multiple steps. The process typically starts with the preparation of the sulfanylpropanoic acid backbone, followed by the introduction of the acetamido and amino groups. The trideuterio and hydroxy groups are incorporated through specific deuteration and hydroxylation reactions. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio group may enhance its stability and bioavailability, making it a promising candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group.
N-acetylcysteine: A derivative of cysteine with an acetamido group.
S-adenosylmethionine: A compound with a similar sulfur-containing backbone.
Uniqueness
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid is unique due to the presence of the trideuterio group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H14N2O5S |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-amino-1,1,2-trideuterio-1-hydroxy-3-oxopropan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(12)10-5(8(14)15)3-16-6(2-11)7(9)13/h5-6,11H,2-3H2,1H3,(H2,9,13)(H,10,12)(H,14,15)/t5-,6?/m0/s1/i2D2,6D |
Clave InChI |
BPWCIZNAHHZFRX-ZOBPEHPPSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C(=O)N)SC[C@@H](C(=O)O)NC(=O)C)O |
SMILES canónico |
CC(=O)NC(CSC(CO)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)

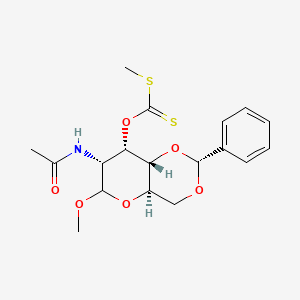
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)


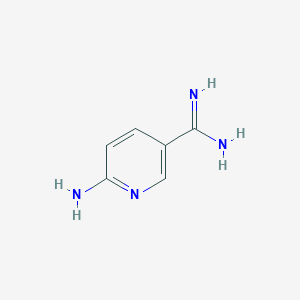
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)

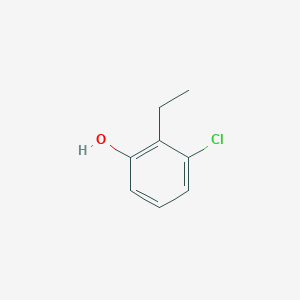

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
